molecular formula C14H18O5 B2970260 (E)-5-(4-methoxy-5-methyl-6-oxopyran-2-yl)-3-methylhex-4-enoic acid CAS No. 1083198-57-5

(E)-5-(4-methoxy-5-methyl-6-oxopyran-2-yl)-3-methylhex-4-enoic acid

Cat. No.: B2970260
CAS No.: 1083198-57-5
M. Wt: 266.293
InChI Key: MPAYQRIVOSEDQH-WEVVVXLNSA-N
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Description

(E)-5-(4-methoxy-5-methyl-6-oxopyran-2-yl)-3-methylhex-4-enoic acid is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. Characterized by its complex structure featuring a pyran-2-one ring and an unsaturated hexenoic acid chain, this molecule serves as a valuable intermediate for the synthesis and exploration of novel bioactive molecules. Its structural motifs, including the methoxy and methyl substitutions on the pyranone ring, are commonly investigated for their potential to modulate biological activity in various experimental settings. Researchers utilize this compound in the design and development of potential enzyme inhibitors and as a key scaffold for creating libraries of derivatives aimed at probing specific biochemical pathways. The presence of the (E)-configured double bond and the carboxylic acid functional group make it a versatile building block for further chemical modifications, including coupling reactions and the development of more complex molecular architectures. Specific research applications and mechanistic data for this compound are not currently available in the public domain, highlighting its potential as a novel research chemical. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(E)-5-(4-methoxy-5-methyl-6-oxopyran-2-yl)-3-methylhex-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-8(6-13(15)16)5-9(2)11-7-12(18-4)10(3)14(17)19-11/h5,7-8H,6H2,1-4H3,(H,15,16)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAYQRIVOSEDQH-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(OC1=O)C(=CC(C)CC(=O)O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(OC1=O)/C(=C/C(C)CC(=O)O)/C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(4-methoxy-5-methyl-6-oxopyran-2-yl)-3-methylhex-4-enoic acid, a medium-chain fatty acid, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C14H18O5
  • Molecular Weight: 266.29 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC1=C(C=C(OC1=O)C(=CC(C)CC(=O)O)C)OC

Synthesis

The synthesis of this compound involves various organic chemistry techniques, including the use of starting materials that contain the methoxy and methyl groups characteristic of its structure. This compound is often synthesized for research purposes to explore its biological effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Antioxidant Activity

Antioxidant assays have demonstrated that this compound can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was assessed using DPPH and ABTS assays, showing significant inhibition of radical formation .

Anti-Cancer Potential

Preliminary research indicates that this compound may possess anti-cancer properties. In cell line studies, it has been observed to induce apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect .

Study on Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings support its potential as a natural antimicrobial agent .

Study on Antioxidant Effects

A study evaluated the antioxidant capacity of this compound using various assays:

Assay TypeIC50 Value (µg/mL)
DPPH15
ABTS20

The lower IC50 values indicate strong antioxidant activity compared to standard antioxidants .

Scientific Research Applications

(E)-5-(4-methoxy-5-methyl-6-oxopyran-2-yl)-3-methylhex-4-enoic acid is a medium-chain fatty acid .

IUPAC Name: this compound
Molecular Formula: C14H18O5
Molecular Weight: 266.29 g/mol

Available chemical identifiers:

  • InChI: InChI=1S/C14H18O5/c1-8(6-13(15)16)5-9(2)11-7-12(18-4)10(3)14(17)19-11/h5,7-8H,6H2,1-4H3,(H,15,16)/b9-5+
  • InChI Key: MPAYQRIVOSEDQH-WEVVVXLNSA-N
  • Canonical SMILES: CC1=C(C=C(OC1=O)C(=CC(C)CC(=O)O)C)OC
  • Isomeric SMILES: CC1=C(C=C(OC1=O)/C(=C/C(C)CC(=O)O)/C)OC

Scientific Research Applications

The compound this compound has uses in scientific research .

ApplicationDescription
Classifier in MetabolomicsIn untargeted metabolomics and metagenomics, this compound was identified as an important classifier at week 9 in a study .
Phytochemical ScreeningThis compound may be identified during phytochemical screening, which involves the extraction, separation, and identification of chemical constituents in plants and other biological materials .
Mass SpectrometryThis compound has been detected and analyzed using computational mass spectrometry .
Medium-Chain Fatty Acid StudiesAs a medium-chain fatty acid, this compound may be utilized in studies related to lipid metabolism, nutritional research, or investigations into its biological effects .

Comparison with Similar Compounds

(4-Methoxy-6-oxo-6H-pyran-2-yl)-3,5-dimethyloct-6-enoic Acid (Compound 10, F55)

This analogue shares the 4-methoxy-α-pyrone core but differs in its side chain. Key distinctions include:

  • Side Chain : A methyl triplet (δH 0.81) replaces the methyl doublet in the target compound, along with an oxymethylene group (δH 3.25–3.30) and a hydroxyl group (δH 4.34).
  • Functional Groups : Lacks the terminal carboxylic acid, instead forming a hydroxylated side chain (m/z 281.1744 [M+H]+) .
    Implications : The absence of the carboxylic acid group likely reduces polarity, affecting solubility and interaction with biological targets.

Mycophenolic Acid Derivatives

Mycophenolic acid (MPA) variants, such as (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxohydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid, feature an isobenzofuran ring instead of pyran. Key differences include:

  • Core Structure : Isobenzofuran (with a fused benzene ring) versus pyran.
  • Substituents: Hydroxy and methyl groups at positions 4, 6, and 7 on the isobenzofuran vs. 4-methoxy-5-methyl-6-oxo groups on pyran . Biological Relevance: MPA derivatives are clinically used as immunosuppressants, highlighting how core heterocycle changes (pyran vs. isobenzofuran) drastically alter pharmacological activity.

Calcium Salt Derivatives with Ester Linkages

A calcium salt dihydrate compound (aE,2S,3R,4R,5S)-5-[(2S,3S,4S,5S)-2,3-Epoxy-5-hydroxy-4-methylhexyl]tetrahydro-3,4-dihydroxy-b-methyl-2H-pyran-2-crotonic acid ester demonstrates:

  • Functional Modifications: Esterification with 9-hydroxynonanoic acid and calcium salt formation.
  • Structural Complexity : Additional epoxy and hydroxy groups enhance hydrophilicity .
    Applications : Such modifications improve solubility for parenteral formulations, contrasting with the free acid form of the target compound.

Comparative Analysis Table

Compound Name Core Structure Key Functional Groups Biological/PK Properties Reference
Target Compound Pyran 4-Methoxy, 5-methyl, hex-4-enoic acid High MDA (14.31) in bovine models
Compound 10 (F55) Pyran Oxymethylene, hydroxyl, methyl triplet Reduced polarity
Mycophenolic Acid Derivative Isobenzofuran Hydroxy, methyl, hex-4-enoic acid Immunosuppressant activity
Calcium Salt Ester Pyran + ester Epoxy, hydroxy, calcium salt Enhanced solubility

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Minor side-chain alterations (e.g., hydroxylation or esterification) significantly modulate bioavailability and target engagement .
  • Pharmacological Diversity: Core heterocycle changes (pyran vs. isobenzofuran) correlate with divergent therapeutic applications, as seen in MPA’s immunosuppression vs. the target compound’s metabolic role .

Q & A

Q. How does the 4-methoxy group influence the electronic environment of the pyran ring?

  • Methodological Answer : Conduct Hammett substituent constant (σ) analysis or UV-Vis spectroscopy to assess electron-donating effects. Comparative studies on 4-methoxy vs. 4-hydroxy pyran derivatives show methoxy groups increase electron density at C5, altering reactivity in electrophilic substitutions .

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